molecular formula C12H16OS B8360570 1-Methoxy-3-(3-methylbut-2-enylsulphanyl)benzene

1-Methoxy-3-(3-methylbut-2-enylsulphanyl)benzene

Cat. No. B8360570
M. Wt: 208.32 g/mol
InChI Key: IQLSHXNPPAQYBP-UHFFFAOYSA-N
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Patent
US06849658B2

Procedure details

50.45 g (360.0 mmol) of 3-methoxythiophenol, 360 ml of acetone and 14.40 g (360.0 mmol) of sodium hydroxide pellets are introduced into a one liter round-bottomed flask under a nitrogen atmosphere and the mixture is heated at reflux for three hours. A solution composed of 53.6 g (360.0 mmol) of 2-methyl-4-bromo-2-butene and of 60 ml of acetone is added dropwise. Reflux is maintained for sixteen hours and the reaction mixture is evaporated to dryness. Water is added, extraction is carried out with ethyl acetate, the organic phase is washed with water and then using a saturated sodium chloride solution, dried over magnesium sulphate and filtered, and the solvents are evaporated. The residue obtained is distilled under reduced pressure (5×10−2 bar/113° C.) to produce 67.81 g (90%) of the expected compound in the form or a pale-yellow oil.
Quantity
50.45 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
53.6 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([SH:9])[CH:6]=[CH:7][CH:8]=1.[OH-].[Na+].[CH3:12][C:13](=[CH:15][CH2:16]Br)[CH3:14]>CC(C)=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([S:9][CH2:16][CH:15]=[C:13]([CH3:14])[CH3:12])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50.45 g
Type
reactant
Smiles
COC=1C=C(C=CC1)S
Name
Quantity
14.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
360 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
53.6 g
Type
reactant
Smiles
CC(C)=CCBr
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h
ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for sixteen hours
CUSTOM
Type
CUSTOM
Details
the reaction mixture is evaporated to dryness
ADDITION
Type
ADDITION
Details
Water is added
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
the organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents are evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
DISTILLATION
Type
DISTILLATION
Details
is distilled under reduced pressure (5×10−2 bar/113° C.)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=CC=C1)SCC=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 67.81 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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